2-Benzoyl-6-nitrobenzoic acid
Description
Contextual Significance within Benzoylbenzoic Acid Derivatives
2-Benzoyl-6-nitrobenzoic acid belongs to the broader class of benzoylbenzoic acids, which are derivatives of benzoic acid where a hydrogen atom is replaced by a benzoyl group. ontosight.ai These compounds are noted for their utility as precursors in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aicymitquimica.com The parent compound, 2-benzoylbenzoic acid, is recognized for its application as a photoinitiator in polymer chemistry. cymitquimica.com
The significance of this compound within this family is amplified by the presence of the nitro (-NO₂) group. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the aromatic rings and the carboxylic acid moiety. ontosight.ai This modification makes it a distinct building block compared to its non-nitrated counterpart. While benzoylbenzoic acids generally serve as intermediates, the added nitro group in the 6-position specifically primes the molecule for certain cyclization reactions and introduces a functional handle that can be chemically transformed, for instance, by reduction to an amino group. smolecule.comgoogle.comchemcess.com This dual functionality makes it a valuable and specialized intermediate in organic synthesis.
Interdisciplinary Relevance in Contemporary Chemical Research
The utility of this compound extends beyond traditional organic synthesis into several interdisciplinary research areas. Its primary relevance lies in its role as a key intermediate in the production of high-value chemical products. google.com
Dyes and Pigments: Historically and industrially, one of the most significant applications of this compound is as a direct precursor to 1-nitroanthraquinone (B1630840). google.comgoogleapis.com This transformation is achieved through an intramolecular cyclization reaction facilitated by strong acids like concentrated sulfuric acid. google.com 1-Nitroanthraquinone is itself a crucial intermediate in the manufacturing of a wide range of anthraquinone (B42736) dyes.
Medicinal Chemistry and Pharmacology: The compound serves as a scaffold for the synthesis of novel bioactive molecules. Research has shown that derivatives of this compound, such as amides formed by coupling it with amino acids and peptides, exhibit promising antimicrobial properties. orientjchem.org Specifically, certain synthesized derivatives have shown potent activity against bacteria like P. aeruginosa and E. coli, as well as the pathogenic fungus Candida albicans. orientjchem.org The broader class of nitrobenzoic acid derivatives has been investigated for various biological activities, including potential anti-inflammatory and antitumor effects, highlighting the compound's value as a starting material for drug discovery. smolecule.com
Agricultural Chemicals: Based on the biological activity observed in its derivatives, this compound has been considered a potential precursor for agricultural chemicals, such as herbicides or fungicides. smolecule.com
Historical Development and Early Synthetic Pathways
The development of synthetic routes to this compound is closely tied to the industrial need for its downstream products, particularly 1-nitroanthraquinone. Patent literature from the 1970s outlines a multi-step process for its preparation in a highly pure form. google.comgoogleapis.com
An early and well-documented synthetic pathway begins with 3-nitro-o-xylene. The process involves the following key steps:
Partial Oxidation: 3-nitro-o-xylene is first partially oxidized to form 2-methyl-3-nitrobenzoic acid. google.com
Halogenation: This acid is then converted to its corresponding acyl halide, 2-methyl-3-nitrobenzoyl halide. google.com
Friedel-Crafts Acylation: The acyl halide is reacted with benzene (B151609) in a Friedel-Crafts reaction to produce 2-methyl-3-nitrobenzophenone (B3054294). google.comgoogleapis.com
Final Oxidation: The crucial step to form the target compound involves the oxidation of the methyl group of 2-methyl-3-nitrobenzophenone. This is typically carried out using a 15-25% aqueous solution of nitric acid under pressure in a sealed vessel at temperatures between 125°C and 165°C for 18 to 48 hours. google.com This step yields this compound with a reported efficiency of 40-50%. google.com
The identity of the product in these early syntheses was confirmed by comparing its infrared absorption spectrum to that of an authentic sample, referencing work from as early as 1952. google.com This established methodology underscores the compound's long-standing role as a pivotal, albeit challenging to synthesize, intermediate in industrial organic chemistry.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₉NO₅ |
| 1-Nitroanthraquinone | C₁₄H₇NO₄ |
| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ |
| 2-methyl-3-nitrobenzophenone | C₁₄H₁₁NO₃ |
| 2-methyl-3-nitrobenzoic acid | C₈H₇NO₄ |
| 2-methyl-3-nitrobenzoyl halide | C₈H₆ClNO₃ (Chloride) |
| 3-nitro-o-xylene | C₈H₉NO₂ |
| Acetone | C₃H₆O |
| Amino acid | Varies |
| Benzene | C₆H₆ |
| Benzoic acid | C₇H₆O₂ |
| Benzoyl chloride | C₇H₅ClO |
| Ethanol | C₂H₆O |
| Nitric acid | HNO₃ |
| Peptide | Varies |
Structure
3D Structure
Properties
CAS No. |
7335-77-5 |
|---|---|
Molecular Formula |
C14H9NO5 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
2-benzoyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(15(19)20)12(10)14(17)18/h1-8H,(H,17,18) |
InChI Key |
WRXSPQXXLMCAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzoyl 6 Nitrobenzoic Acid
Nitration Approaches in Substituted Benzoic Acid Systems
A primary route to 2-benzoyl-6-nitrobenzoic acid involves the direct nitration of a precursor molecule, 2-benzoylbenzoic acid. This approach is governed by the principles of electrophilic aromatic substitution, where the existing substituents strongly influence the position of the incoming nitro group.
Regioselective Nitration of Precursor Molecules
The synthesis of this compound via nitration begins with 2-benzoylbenzoic acid as the substrate. In this molecule, both the carboxylic acid (-COOH) and the benzoyl (-C(O)Ph) groups are electron-withdrawing and act as deactivating, meta-directing groups for electrophilic aromatic substitution. quora.commasterorganicchemistry.com This presents a regioselectivity challenge, as the desired 6-position is ortho to both of these deactivating substituents.
Standard nitration of benzoic acid predominantly yields 3-nitrobenzoic acid (the meta-product), with smaller amounts of the ortho and para isomers. orgsyn.org The deactivating nature of the carboxyl group lowers the electron density of the benzene (B151609) ring, making the substitution reaction slower and requiring more forceful conditions compared to benzene itself. reddit.com For 2-benzoylbenzoic acid, the combined deactivating effect of both groups further reduces the ring's reactivity. Therefore, achieving regioselective nitration at the sterically hindered 6-position requires overcoming the strong electronic preference for substitution at the meta positions (3- and 5-positions).
Optimized Reaction Conditions for Enhanced Yields
To enhance the yield of the desired this compound, reaction conditions must be meticulously controlled. The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). stmarys-ca.edu Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
For deactivated substrates, temperature control is critical. While higher temperatures can increase the reaction rate, they often lead to the formation of multiple byproducts and dinitrated compounds. researchgate.net Conversely, performing the nitration at very low temperatures (e.g., below 0°C) can sometimes increase the proportion of the ortho-substituted product relative to other isomers in the nitration of substituted benzenes. truman.edu The slow, dropwise addition of the nitrating mixture to the cooled substrate solution is essential to manage the exothermic nature of the reaction and maintain strict temperature control. truman.edumnstate.edu Optimization involves balancing reagent stoichiometry, reaction time, and temperature to favor the formation of the kinetically controlled ortho-product over the thermodynamically favored meta-products.
| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Key Outcome |
|---|---|---|---|---|
| Benzoic Acid | Conc. HNO₃ | Conc. H₂SO₄ | <5°C | Yields primarily 3-nitrobenzoic acid with some ortho isomer. truman.edu |
| Methyl Benzoate | Conc. HNO₃ | Conc. H₂SO₄ | 0°C to RT | Higher yield of meta-product compared to direct nitration of the acid. orgsyn.org |
| Benzoic Acid | Fuming HNO₃ | Conc. H₂SO₄ | 135-145°C | Harsh conditions required for dinitration to 3,5-dinitrobenzoic acid. researchgate.net |
Benzoylation Strategies for Aromatic Carboxylic Acids
An alternative synthetic pathway involves introducing the benzoyl group onto a pre-nitrated benzoic acid derivative. This retrosynthetic approach circumvents the regioselectivity issues of nitrating 2-benzoylbenzoic acid by first establishing the 6-nitro substitution pattern. A plausible starting material for this strategy is a 2-substituted-6-nitrobenzoic acid, such as 2-chloro-6-nitrobenzoic acid.
Friedel-Crafts Acylation Variations in Synthesis
The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, this reaction is notoriously ineffective on aromatic rings bearing strongly deactivating substituents like nitro groups or carboxylic acids. quora.comcurlyarrows.com The deactivating groups reduce the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack by the acylium ion. Furthermore, the Lewis acid catalyst can complex with the substituents, leading to even greater deactivation.
Despite these limitations, variations of the Friedel-Crafts acylation can be employed. The carboxylic acid of a 6-nitrobenzoic acid precursor can be converted to a more reactive acyl chloride. This derivative can then be used in a Friedel-Crafts reaction with benzene to introduce the benzoyl group. A patent describing the reaction of 3-ethyl-4-nitrobenzoic acid chloride with naphthalene (B1677914) demonstrates the feasibility of acylating an activated aromatic system with a deactivated nitrobenzoyl chloride. google.com For the synthesis of this compound, the strategy would involve the reaction of a 2-substituted-6-nitrobenzoyl chloride with benzene, a reaction that requires forcing conditions and a stoichiometric amount of catalyst. wikipedia.org
Alternative Benzoyl Group Introduction Methods
Given the challenges of Friedel-Crafts acylation on deactivated systems, alternative methods for introducing the benzoyl group are highly valuable. One powerful technique is directed ortho-lithiation. In this method, a directing group on the aromatic ring guides a strong organolithium base (like n-butyllithium) to deprotonate a specific ortho-position. The carboxylic acid group is an effective directing group.
The proposed synthesis would start with 6-nitrobenzoic acid. The acidic proton of the carboxyl group would first be removed by the base. Subsequently, the base would deprotonate the C-H bond at the 2-position, which is ortho to the directing carboxylate group, forming a dilithiated intermediate. This highly reactive organolithium species can then be treated with a benzoyl electrophile, such as benzoyl chloride, to introduce the benzoyl group at the desired position. This method offers excellent regiocontrol, directly forming the C-C bond at the position ortho to the directing group and avoiding the limitations of electrophilic substitution.
| Method | Precursor | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 6-Nitrobenzoyl chloride | Benzene, AlCl₃ (catalyst) | Utilizes common reagents. | Highly deactivated substrate, harsh conditions, potential for low yields. quora.com |
| Directed Ortho-lithiation | 6-Nitrobenzoic acid | n-Butyllithium, Benzoyl chloride | High regioselectivity, overcomes deactivation. | Requires anhydrous conditions, strong base may react with nitro group. |
Oxidative Synthesis Routes from Related Precursors
A third major strategy involves the synthesis of this compound through the oxidation of a suitable precursor where the carbon framework is already in place. This approach often focuses on the oxidation of a benzylic carbon to form the ketone of the benzoyl group.
A plausible route begins with the synthesis of 2-methyl-6-nitrobenzoic acid. This intermediate can be prepared via the oxidation of 3-nitro-o-xylene using an oxidant such as dilute nitric acid under pressure. patsnap.com General methods for the oxidation of substituted nitrotoluenes to their corresponding benzoic acids are well-established. google.com
Once 2-methyl-6-nitrobenzoic acid is obtained, the methyl group can be converted into a benzoyl group. A direct one-step conversion is not feasible; however, a multi-step sequence can be envisioned. This could involve a free-radical bromination of the methyl group to form a benzyl (B1604629) bromide, followed by hydrolysis to a benzyl alcohol, and subsequent oxidation to the final benzoyl ketone. The oxidation of a benzyl alcohol to a ketone is a standard transformation in organic synthesis. nih.gov
Alternatively, a more direct precursor would be 2-benzyl-6-nitrobenzoic acid. The oxidation of the benzylic methylene (B1212753) (-CH₂-) group in this precursor to a carbonyl (-C=O) group would yield the target molecule. Vigorous oxidizing agents like potassium permanganate (B83412) or chromic acid are capable of performing this transformation. ncert.nic.in This final oxidation step is a reliable method for the formation of benzophenone (B1666685) derivatives from diarylmethanes.
Selective Oxidation of Methylbenzophenones
A key strategy for the synthesis of this compound involves the selective oxidation of a methyl group on a benzophenone scaffold. Specifically, the oxidation of 2-methyl-3-nitrobenzophenone (B3054294) has been demonstrated as a direct route to the target compound.
This transformation is typically achieved using strong oxidizing agents under controlled conditions. A notable method involves the use of a 15-25% aqueous solution of nitric acid in a sealed reaction vessel. The reaction is conducted under autogenous pressure at temperatures ranging from 125-165°C for a duration of 18 to 48 hours. google.com Optimal conditions reported suggest using a 20% aqueous nitric acid solution at 145-155°C for 20-24 hours, which affords the desired this compound in a yield of approximately 40-50%. google.com
The reaction proceeds by the oxidation of the benzylic methyl group of 2-methyl-3-nitrobenzophenone to a carboxylic acid function. The choice of nitric acid as the oxidant is crucial, as it is effective in oxidizing the methyl group while leaving the benzophenone core intact. The reaction conditions, particularly the temperature and pressure, are critical parameters that influence the reaction rate and yield.
Table 1: Reaction Conditions for the Oxidation of 2-Methyl-3-nitrobenzophenone
| Parameter | Value |
| Starting Material | 2-Methyl-3-nitrobenzophenone |
| Oxidizing Agent | 15-25% Aqueous Nitric Acid |
| Temperature | 125-165°C |
| Pressure | Autogenous |
| Reaction Time | 18-48 hours |
| Yield | 40-50% |
This synthetic approach highlights the feasibility of selectively targeting a methyl group for oxidation in a complex molecule, providing a direct pathway to this compound.
Tandem Reaction Sequences in Compound Formation
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.
For instance, a one-pot reaction could be envisioned where 2-methyl-3-nitrobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst to form 2-methyl-3-nitrobenzophenone. Subsequently, without isolating this intermediate, an oxidizing agent could be introduced to the reaction mixture to convert the methyl group to a carboxylic acid, yielding the final product. The challenge in such a sequence would be the compatibility of the reagents and catalysts for both the acylation and oxidation steps.
Another conceptual tandem approach could involve a Hock cleavage combined with a Friedel-Crafts reaction. nih.gov While not directly applied to this specific molecule, this strategy demonstrates the potential for complex bond formations in a single pot. nih.gov The development of such a tandem process for this compound would represent a significant advancement in its synthesis, offering a more streamlined and efficient manufacturing process.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally friendly by adopting greener alternatives to traditional methods.
Atom Economy and Waste Reduction: The multi-step synthesis of this compound can be a source of significant waste. Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key green chemistry goal. Tandem reactions, as discussed previously, are an excellent strategy for improving atom economy.
Use of Greener Oxidants: The traditional oxidation of the methyl group in the precursor often employs strong and hazardous oxidizing agents like nitric acid, which can generate toxic nitrogen oxide byproducts. The adoption of greener oxidants is a crucial aspect of sustainable synthesis. Some potential alternatives include:
Hydrogen Peroxide: A clean oxidant that produces water as its only byproduct. Catalytic systems, such as those based on selenium, can facilitate the use of hydrogen peroxide for the oxidation of aldehydes to carboxylic acids, a reaction that could be part of a multi-step synthesis.
Molecular Oxygen: The ultimate green oxidant, which can be used in conjunction with various catalytic systems. For example, cobalt-based catalysts have been employed for the aerobic oxidation of toluene (B28343) and its derivatives to benzoic acids. organic-chemistry.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. For the synthesis of precursors to this compound, several catalytic approaches can be considered:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and can be easily separated and recycled, reducing waste. For instance, metalloporphyrins can be used to catalyze the oxidation of aromatic methylbenzenes to their corresponding carboxylic acids with high efficiency and selectivity. google.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions and in aqueous media, representing a very green approach.
Safer Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. The use of safer, more environmentally benign solvents is a key principle of green chemistry. For reactions in the synthesis of this compound, exploring solvents such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the process.
By incorporating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.
Table 2: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Development of tandem reaction sequences to minimize byproducts. |
| Safer Chemicals | Replacement of hazardous oxidants with H₂O₂ or O₂. |
| Catalysis | Use of recyclable heterogeneous catalysts or biocatalysts. |
| Safer Solvents | Exploration of water, supercritical fluids, or ionic liquids as reaction media. |
Chemical Reactivity and Mechanistic Studies of 2 Benzoyl 6 Nitrobenzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle, enabling the synthesis of numerous derivatives through reactions such as esterification, amidation, and conversion to acid halides and anhydrides.
Esterification of 2-Benzoyl-6-nitrobenzoic acid can be achieved through several established methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in excess, to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH) are commonly employed as catalysts. masterorganicchemistry.comgoogle.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the water byproduct is often removed as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Alternative methods for esterification that avoid the equilibrium limitations of the Fischer method include reaction of the corresponding acid chloride with an alcohol, which is generally a more reactive and non-reversible pathway. libretexts.orgopenstax.org
Table 1: Common Conditions for Esterification of Nitrobenzoic Acids
| Method | Reagents & Catalyst | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (often as solvent), H₂SO₄ or TsOH (catalytic) | Heating/Reflux | Equilibrium-driven; excess alcohol or water removal improves yield. masterorganicchemistry.commasterorganicchemistry.com |
| From Acid Chloride | Alcohol, Pyridine (B92270) or NaOH | Typically mild conditions | High-yielding and irreversible reaction. libretexts.orgopenstax.org |
| Microwave-Assisted | Alcohol, H₂SO₄ (catalytic) | Sealed-vessel microwave irradiation | Rapid reaction times and good yields. researchgate.net |
Direct reaction of this compound with an amine to form an amide is generally inefficient. Therefore, the carboxylic acid must first be "activated." A common and effective method is the conversion of the carboxylic acid to its more reactive acid chloride derivative (see section 3.1.3). The resulting 2-benzoyl-6-nitrobenzoyl chloride reacts readily with ammonia (B1221849), primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary amides. libretexts.org Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org Alternatively, an inexpensive base like sodium hydroxide (B78521) or triethylamine (B128534) can be used as the acid scavenger. google.comprepchem.com
Another pathway involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.
Table 2: Selected Reagents for Amide Formation from Carboxylic Acids
| Reagent/Method | Description | Byproducts |
|---|---|---|
| Acid Chloride Pathway | Two-step process: 1. Convert acid to acid chloride (e.g., with SOCl₂). 2. React acid chloride with amine. | HCl (neutralized by excess amine or base). libretexts.org |
| Condensing Agents (e.g., DCC) | One-pot reaction of carboxylic acid, amine, and condensing agent. | Dicyclohexylurea (DCU) - a precipitate. google.com |
The hydroxyl component of the carboxylic acid group can be readily substituted to form acid halides, which are important synthetic intermediates due to their high reactivity. 2-Benzoyl-6-nitrobenzoyl chloride can be prepared by treating this compound with thionyl chloride (SOCl₂). openstax.orgprepchem.comlibretexts.org Oxalyl chloride is another effective reagent for this transformation. libretexts.org The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org
Acid anhydrides can be synthesized from these acid halides. For instance, reacting 2-benzoyl-6-nitrobenzoyl chloride with a carboxylate salt (such as sodium 2-benzoyl-6-nitrobenzoate) or with another molecule of the parent carboxylic acid in the presence of a base like pyridine would yield the corresponding symmetric or mixed anhydride (B1165640). openstax.orglibretexts.org
Table 3: Synthesis of Acid Halides and Anhydrides
| Target Derivative | Reagent(s) | Reaction Type |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Nucleophilic Acyl Substitution |
| Acid Bromide | Phosphorus tribromide (PBr₃) | Nucleophilic Acyl Substitution |
| Acid Anhydride | Acid chloride + Carboxylate salt or Carboxylic acid + Base | Nucleophilic Acyl Substitution |
Nitro Group Reductions and Subsequent Amination Reactions
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to anilines which are precursors to a vast array of compounds. wikipedia.org This conversion can be accomplished using various reducing agents and protocols.
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitroarenes. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is generally carried out in a solvent such as ethanol, ethyl acetate, or acetic acid. The hydrogenation of nitrobenzoic acids to aminobenzoic acids is a well-established industrial process. google.com This method is often highly efficient and produces water as the only byproduct.
Table 4: Typical Catalytic Systems for Nitro Group Hydrogenation
| Catalyst | Hydrogen Source | Typical Conditions |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure. organic-chemistry.org |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, low pressure. wikipedia.org |
| Raney Nickel | H₂ gas or Hydrazine (B178648) (transfer hydrogenation) | Varies; can require elevated temperature and pressure. wikipedia.org |
| Ruthenium on Carbon (Ru/C) | H₂ gas | Elevated temperature and pressure. cabidigitallibrary.orgresearchgate.net |
In a molecule with multiple reducible functional groups like this compound (which contains a ketone in addition to the nitro group), chemoselectivity can be a key challenge. Catalytic hydrogenation with powerful catalysts like Pd/C might also reduce the benzoyl ketone. Therefore, selective reducing agents are often employed.
Metal-acid systems are a classic method for nitro group reduction. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for converting nitro groups to amines without affecting other functional groups like ketones or carboxylic acids. youtube.com Other reagents that demonstrate high selectivity for the nitro group include sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). wikipedia.org These methods are particularly useful when other reducible groups must be preserved in the molecule. niscpr.res.in For instance, the selective reduction of one nitro group in dinitrobenzoic acid to form an aminonitrobenzoic acid has been successfully achieved using sulfide and hydrosulfide (B80085) reducing agents. google.com
Table 5: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity |
|---|---|---|
| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution, heat | High for nitro group; tolerates ketones, esters, and carboxylic acids. |
| Sn / HCl | Acidic aqueous solution | Effective for nitro group reduction. wikipedia.org |
| Zinc (Zn) / Acid or NH₄Cl | Acidic or neutral conditions | Reduces nitro groups; can also form hydroxylamines. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Selective for nitro groups. wikipedia.org |
| Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH) | Aqueous or alcoholic solution, often heated | Can selectively reduce one nitro group in the presence of another. wikipedia.orggoogle.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core
The reactivity of the benzoic acid core in this compound towards aromatic substitution reactions is significantly influenced by the electronic properties of its three substituents: the carboxyl group (-COOH), the nitro group (-NO2), and the benzoyl group (-COC6H5).
The benzoic acid ring in this compound is severely deactivated towards electrophilic aromatic substitution. This deactivation arises from the cumulative electron-withdrawing effects of the nitro, carboxyl, and benzoyl groups. All three substituents reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Nitro Group (-NO2): This is one of the most powerful deactivating groups due to its strong electron-withdrawing resonance and inductive effects.
Carboxyl Group (-COOH): This group is also deactivating, primarily through its inductive effect, and to a lesser extent, its resonance effect.
Benzoyl Group (-COC6H5): The carbonyl moiety of the benzoyl group is strongly deactivating due to its electron-withdrawing inductive and resonance effects.
In terms of regioselectivity, all three groups are meta-directors for electrophilic aromatic substitution. Given their positions at C1, C2, and C6, any potential electrophilic attack would be directed to the C4 and C5 positions. However, the strong deactivation of the ring makes such substitutions synthetically challenging. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings like this one. curlyarrows.comlibretexts.org
For nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group can, in principle, facilitate the displacement of a suitable leaving group, particularly if it were positioned ortho or para to the nitro group. However, in the parent molecule, there are no such leaving groups, making direct nucleophilic aromatic substitution on the benzoic acid core unlikely under standard conditions.
Directed aromatic functionalization of the benzoic acid core of this compound is challenging due to the aforementioned deactivation. Any successful functionalization would likely require harsh reaction conditions. The inherent directing effects of the existing substituents would dictate the position of any new group. For an electrophilic substitution, the incoming electrophile would be directed to the positions meta to the nitro and carboxyl groups.
Due to the low reactivity of the deactivated ring, functionalization is more likely to occur on the pendant phenyl ring of the benzoyl group, which is less deactivated. However, focusing solely on the benzoic acid core, specific examples of directed aromatic functionalization are not prominent in the scientific literature, underscoring the synthetic difficulty.
Intramolecular Cyclization and Rearrangement Reactions
While the benzoic acid core is unreactive towards intermolecular substitution, the molecule is well-suited for intramolecular reactions, particularly cyclizations, which lead to the formation of complex polycyclic systems.
A key and well-documented reaction of this compound is its intramolecular cyclization to form 1-nitroanthraquinone (B1630840). This reaction is an example of an intramolecular Friedel-Crafts acylation. The carboxylic acid function is converted into an electrophilic species that then attacks the electron-rich phenyl ring of the benzoyl group. This cyclization is typically achieved by heating the compound in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
The reaction proceeds with high efficiency, providing a direct route to the substituted anthraquinone (B42736) core, a valuable scaffold in medicinal chemistry and dye manufacturing.
| Reactant | Product | Reagents and Conditions | Yield |
|---|---|---|---|
| This compound | 1-Nitroanthraquinone | Concentrated sulfuric acid, 100-110°C, 1-3 hours | 85% |
While the direct intramolecular Friedel-Crafts acylation is the most reported cyclization, other cyclocondensation and annulation reactions can be envisaged. For instance, selective reduction of the nitro group to an amino group would yield 2-amino-6-benzoylbenzoic acid. This intermediate possesses nucleophilic (amino) and electrophilic (ketone) centers that could potentially undergo an intramolecular condensation to form a seven-membered ring system, or, following activation of the carboxylic acid, could participate in the formation of other heterocyclic structures. However, specific studies detailing such cyclocondensation or annulation pathways for this compound are not extensively documented.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses
The mechanism of the intramolecular cyclization of this compound to 1-nitroanthraquinone is understood to proceed via a classical electrophilic aromatic substitution pathway (intramolecular Friedel-Crafts acylation).
The key steps of the mechanism are:
Formation of the Electrophile: In the presence of a strong acid like concentrated sulfuric acid, the carboxylic acid group is protonated. Loss of a water molecule from the protonated carboxylic acid generates a highly reactive acylium ion. The formation of acylium ions from carboxylic acids in strong acid media is a well-established phenomenon. rsc.orgacs.org
Intramolecular Electrophilic Attack: The acylium ion, being a potent electrophile, is positioned in close proximity to the pendant phenyl ring of the benzoyl group. The electron-rich phenyl ring acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
Rearomatization: A proton is lost from the carbon atom where the electrophile was added. This is typically a fast step that restores the aromaticity of the ring, leading to the formation of the anthraquinone product.
Derivatization Strategies and Complex Chemical Entity Synthesis from 2 Benzoyl 6 Nitrobenzoic Acid
Synthesis of Amide and Peptide Conjugates
The carboxylic acid moiety of 2-benzoyl-6-nitrobenzoic acid is a prime site for modification, particularly for the formation of amide bonds, which are the cornerstone of peptides and numerous biologically active molecules. The conversion of this carboxylic acid into an activated form is central to its use in peptide synthesis and macrocyclization reactions.
Coupling Methodologies for Amino Acid Integration
The formation of an amide or peptide bond requires the activation of the carboxylic acid group of this compound to make it susceptible to nucleophilic attack by the amino group of an amino acid or peptide. Standard peptide coupling reagents are employed for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction.
Commonly used coupling methodologies that are applicable include:
Carbodiimide-based methods: Reagents like 1,3-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization of chiral amino acids. uantwerpen.be
Phosphonium and Uronium Salt Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient activators that promote rapid amide bond formation under mild conditions. nih.gov
The general mechanism involves the reaction of this compound with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine nucleophile of the amino acid, forming the desired amide bond and releasing the coupling reagent byproduct. The choice of solvent and base is critical, with polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) and non-nucleophilic bases like Diisopropylethylamine (DIPEA) being common.
Formation of Macrocyclic Lactones and Peptides using Nitrobenzoic Acid Anhydrides
A particularly powerful application of substituted nitrobenzoic acids is in the synthesis of macrocyclic compounds, such as macrolactones (cyclic esters) and macrolactams (cyclic amides/peptides). This is typically achieved through the use of a mixed anhydride (B1165640), most notably 2-methyl-6-nitrobenzoic anhydride (MNBA), a close structural analogue of the anhydride derived from this compound. nih.govoup.com This method, often referred to as the Shiina macrolactonization, is highly effective for forming large rings, a process that can be challenging due to unfavorable entropic factors. pnas.orgacs.org
The process involves two key steps:
Mixed Anhydride Formation: this compound is first converted into its symmetric anhydride or, more commonly, reacted with a second carboxylic acid (the linear precursor to be cyclized) to form a mixed anhydride. This is typically achieved using a dehydrating agent.
Intramolecular Cyclization: The mixed anhydride is then treated with a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO). nih.govoup.com The catalyst activates the anhydride, and the terminal nucleophile (an alcohol for lactonization or an amine for lactamization) of the linear precursor attacks intramolecularly to form the macrocycle. The 2-benzoyl-6-nitrobenzoate anion serves as an effective leaving group, driving the reaction forward. nih.gov
This methodology has proven successful in the total synthesis of complex natural products containing large macrolactone or macrolactam rings. oup.com The steric hindrance provided by the ortho-substituents (the benzoyl and nitro groups) on the benzoic anhydride is believed to be crucial for the high efficiency of the cyclization.
Development of Substituted Benzoylbenzoic Acid Derivatives
Further functionalization of the aromatic rings of this compound allows for the synthesis of a diverse library of derivatives with tailored properties. These modifications can be directed at either the benzoic acid ring or the pendant benzoyl ring.
Introduction of Halogenated and Alkyl Side Chains
The introduction of halogen atoms or alkyl groups onto the aromatic framework can significantly alter the electronic and steric properties of the molecule.
Halogenation: Standard electrophilic aromatic substitution methods can be employed to introduce halogens. However, the existing substituents strongly influence the position of the incoming electrophile. The carboxylic acid, benzoyl, and nitro groups are all deactivating and meta-directing. Therefore, direct halogenation would likely be challenging and may require harsh conditions. A more common strategy involves starting with an already substituted raw material, such as a halogenated phthalic anhydride or benzene (B151609) derivative, in a Friedel-Crafts acylation reaction to construct the core 2-benzoylbenzoic acid structure. google.com Alternatively, Sandmeyer or Balz-Schiemann reactions can be used to introduce halogens by first converting a nitro group to an amino group, then to a diazonium salt, which is subsequently displaced by a halide. google.com
Alkylation: Friedel-Crafts alkylation is the classic method for introducing alkyl side chains. Similar to halogenation, the deactivating nature of the existing groups makes direct alkylation of the this compound core difficult. A more viable approach is the oxidation of alkyl groups already present on a precursor molecule. For instance, an alkylbenzene derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.com This method is effective as long as the alkyl group possesses at least one hydrogen atom on the benzylic carbon. libretexts.org
Multi-functionalized Derivatives for Specific Chemical Applications
The synthesis of derivatives bearing multiple additional functional groups opens the door to a wide range of applications. For example, substituted 2-benzoylbenzoic acids are key intermediates in the production of phthalide-based chromogenic compounds, which are used as color formers in carbonless copy paper and thermal printing systems. google.com The synthesis of these dyes often involves the reaction of a substituted 2-benzoylbenzoic acid with aniline (B41778) derivatives or other aromatic compounds. google.com By strategically placing electron-donating groups, such as dimethylamino groups, on the benzoyl ring, compounds like Crystal Violet Lactone can be synthesized. google.com These multi-functionalized derivatives are also explored for their potential in materials science, including as components of polymers or in organic electronics. exsyncorp.com
Heterocyclic Ring Formation from this compound Precursors
The arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic ring systems. The key transformation is often the reduction of the nitro group to an amine, which can then participate in intramolecular cyclization reactions.
For instance, reduction of the nitro group to an aniline derivative creates a nucleophilic center ortho to the carboxylic acid. This intermediate can undergo spontaneous or induced cyclization:
Formation of Benzoxazinones: If the benzoyl group's ketone is first reduced to a secondary alcohol, the resulting amino alcohol can cyclize with the carboxylic acid (or its activated form) to form a dihydrodibenzoxazepinone ring system.
Formation of Acridones: The amino group formed from the reduction of the nitro group can, under certain conditions, react with the ketone of the benzoyl group. While direct cyclization is not straightforward, related intramolecular reactions of N-arylanthranilic acids are known to produce acridone (B373769) skeletons, which are important in medicinal chemistry.
Formation of Phenanthridinones: Through a series of steps including reduction of the nitro group and intramolecular amide formation, followed by a cyclization reaction (e.g., a Bischler-Napieralski-type reaction on a suitable derivative), it is possible to construct phenanthridinone frameworks.
A well-documented parallel is the synthesis of dibenz[b,f] nih.govoup.comoxazepine-11(10H)-ones from N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, where an intramolecular nucleophilic aromatic substitution of a nitro group by a phenol (B47542) oxygen leads to the formation of a seven-membered heterocyclic ring. nih.gov This demonstrates the utility of ortho-nitro-activated benzoic acid derivatives in constructing complex heterocyclic scaffolds.
Synthesis of Quinazolinone Frameworks from Nitroaminobenzoic Acids
The synthesis of quinazolinone frameworks from this compound is a multi-step process that hinges on the initial transformation of the nitro group. The reduction of the nitro group yields 2-amino-6-benzoylbenzoic acid, an ortho-aminobenzoic acid derivative (an anthranilic acid analog), which is the direct precursor for cyclization. wikipedia.org This amino acid derivative can then be converted into the quinazolinone ring system through several established synthetic methodologies.
The general approach involves the reaction of the anthranilic acid derivative with a one-carbon synthon, such as formamide (B127407) or orthoesters, or via an N-acylation followed by cyclization. researchgate.netnih.gov The reaction of an anthranilic acid with formamide at elevated temperatures is a classical method for producing 4(3H)-quinazolinones. researchgate.net Another common route proceeds through the formation of an intermediate benzoxazinone (B8607429) by reacting the anthranilic acid with an acid anhydride (like acetic anhydride), which is then treated with an amine or ammonia (B1221849) to form the quinazolinone. researchgate.net
In the case of 2-amino-6-benzoylbenzoic acid, these reactions lead to the formation of 8-benzoyl-substituted quinazolinones. The choice of cyclizing agent determines the substituent at the 2-position of the resulting quinazolinone framework.
Table 1: Synthetic Routes to Quinazolinone Frameworks
| Starting Material | Reagent(s) | Intermediate | Product | Ref. |
|---|---|---|---|---|
| 2-Amino-6-benzoylbenzoic acid | Formamide (HCONH₂) | N-Formyl derivative | 8-Benzoylquinazolin-4(3H)-one | researchgate.net |
| 2-Amino-6-benzoylbenzoic acid | Acetic Anhydride ((CH₃CO)₂O) | 8-Benzoyl-2-methyl-4H-3,1-benzoxazin-4-one | 8-Benzoyl-2-methylquinazolin-4(3H)-one (with NH₃) | researchgate.net |
| 2-Amino-6-benzoylbenzoic acid | Acyl Chlorides (RCOCl) | N-Acyl derivative | 8-Benzoyl-2-substituted-quinazolin-4(3H)-one | researchgate.netgoogle.com |
Other Nitrogen and Oxygen Heterocycle Syntheses
Beyond quinazolinones, the functional groups of this compound and its amino derivative, 2-amino-6-benzoylbenzoic acid, serve as handles for the synthesis of other nitrogen and oxygen heterocycles. nih.govorganic-chemistry.org
Nitrogen Heterocycles: The reaction of 2-amino-6-benzoylbenzoic acid with bifunctional reagents can lead to a variety of fused heterocyclic systems. For instance, condensation with hydrazine (B178648) or its derivatives could potentially yield fused pyridazinone or other diazine structures, leveraging the reactivity of both the carboxylic acid and the ketone of the benzoyl group. The synthesis of nitrogen-containing heterocycles often relies on the cyclization of ortho-substituted anilines. nih.gov
Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can proceed from either the nitro or the amino precursor. The formation of a 3,1-benzoxazin-4-one, as mentioned previously, is a key example where the amino and carboxyl groups react with an acid anhydride. researchgate.net Furthermore, reactions involving the carboxylic acid and the ketone of the benzoyl group can lead to the formation of lactones (specifically, isobenzofuranone derivatives). This type of intramolecular cyclization is a known pathway for ortho-acyl benzoic acids.
Table 2: Synthesis of Other Heterocyclic Frameworks
| Starting Material | Reagent(s)/Conditions | Resulting Heterocyclic System | Ref. |
|---|---|---|---|
| 2-Amino-6-benzoylbenzoic acid | Acetic Anhydride | Benzoxazinone | researchgate.net |
| 2-Azidobenzoic acid | Photochemical cyclization | Benzisoxazolone | sciforum.net |
| o-Aminophenols | Electrophilic cyanating agent | Benzoxazole | acs.org |
Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl 6 Nitrobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Benzoyl-6-nitrobenzoic acid. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement of atoms within the molecule can be elucidated.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings. The protons on the nitro-substituted ring are anticipated to be deshielded due to the electron-withdrawing nature of the nitro and benzoyl groups, thus appearing at a lower field. In contrast, the protons of the benzoyl group's phenyl ring would likely resonate at a slightly higher field. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift.
The ¹³C NMR spectrum will provide insights into the carbon environments. The carbonyl carbons of the benzoyl and carboxylic acid groups are expected to have the most downfield chemical shifts. The carbon atom attached to the nitro group will also be significantly deshielded. Due to the lack of symmetry in the molecule, it is anticipated that all 14 carbon atoms will be chemically non-equivalent, resulting in 14 distinct signals in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and have not been experimentally verified.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |
| Benzoyl Carbonyl | - | 190.0 - 200.0 |
| Aromatic CH | 7.0 - 8.5 (m) | 120.0 - 140.0 |
| Aromatic C-NO₂ | - | 145.0 - 155.0 |
| Aromatic C-COOH | - | 130.0 - 140.0 |
| Aromatic C-CO | - | 135.0 - 145.0 |
s = singlet, m = multiplet
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment would reveal the scalar couplings between adjacent protons. sdsu.edu It would be instrumental in establishing the proton-proton connectivities within each of the aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and for gaining insights into the fragmentation pathways of this compound, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₄H₉NO₅). uni.lu This technique can differentiate between compounds with the same nominal mass but different chemical formulas. Predicted collision cross-section values for various adducts of the molecule have been calculated. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 272.05535 | 156.3 |
| [M+Na]⁺ | 294.03729 | 162.2 |
| [M-H]⁻ | 270.04079 | 162.0 |
| [M+NH₄]⁺ | 289.08189 | 170.3 |
| [M+K]⁺ | 310.01123 | 155.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of a sample of this compound and for confirming its identity. The compound would first need to be derivatized to increase its volatility for GC analysis. The retention time in the gas chromatogram would be characteristic of the derivatized compound, and the mass spectrum of the eluting peak would provide a fingerprint for its identification, which can be compared against a spectral library.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. horiba.com These techniques are particularly useful for the identification of the functional groups present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the various functional groups:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
Another strong C=O stretching band for the benzoyl carbonyl group, likely in the region of 1660-1690 cm⁻¹.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings and the nitro group are expected to give rise to strong signals in the Raman spectrum. A detailed vibrational analysis, often supported by theoretical calculations, can provide a deeper understanding of the molecular structure and bonding. nih.gov
Table 3: Expected Characteristic Infrared Absorption Bands for this compound (Note: These are expected ranges based on the functional groups present.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Benzoyl | C=O stretch | 1660 - 1690 |
| Nitro | Asymmetric NO₂ stretch | 1520 - 1560 |
| Nitro | Symmetric NO₂ stretch | 1345 - 1385 |
| Aromatic | C-H stretch | > 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
Linear-Polarized IR-Spectroscopy of Oriented Solids
There is no available research data on the linear-polarized IR-spectroscopy of oriented solids for this compound. This technique is typically used to determine the orientation of molecules and their specific functional groups within a crystalline structure.
Analysis of Hydrogen Bonding Networks
A specific analysis of the hydrogen bonding networks in this compound through methods such as spectroscopic or crystallographic studies has not been reported in the scientific literature. Such studies are crucial for understanding the intermolecular interactions that govern the compound's solid-state structure.
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Supramolecular Assembly Studies
Information regarding the crystal packing and supramolecular assembly of this compound is not available in the current body of scientific literature. These studies investigate how individual molecules arrange themselves to form a stable, three-dimensional crystal lattice.
Chiroptical Spectroscopy (e.g., ECD, CD) for Stereochemical Assignment
There are no chiroptical spectroscopy studies, such as Electronic Circular Dichroism (ECD) or Circular Dichroism (CD), reported for this compound. As the molecule is achiral, it would not exhibit a CD or ECD spectrum unless it forms chiral supramolecular structures or is studied in a chiral environment.
Computational and Theoretical Investigations of 2 Benzoyl 6 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For a molecule like 2-Benzoyl-6-nitrobenzoic acid, DFT calculations are indispensable for understanding its three-dimensional structure and the distribution of its electrons.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until a stable structure is found.
For this compound, the optimization would reveal key structural parameters. The presence of the bulky benzoyl and nitro groups at the ortho positions relative to the carboxylic acid will likely induce significant steric hindrance. This would cause the phenyl ring of the benzoyl group and the nitro group to twist out of the plane of the benzoic acid's phenyl ring to minimize repulsive interactions. The carboxylic acid group may also be twisted relative to its attached ring. The expected optimized geometry would therefore be non-planar.
Illustrative Optimized Geometrical Parameters: Note: The following data is hypothetical and based on typical values for substituted benzoic acids. It serves to illustrate the type of information obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (hydroxyl) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-N (nitro) | ~1.48 Å | |
| N=O (nitro) | ~1.22 Å | |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| C-C-N (ring) | ~121° | |
| Dihedral Angle | C-C-C=O (benzoyl twist) | Expected to be non-zero |
| C-C-N-O (nitro twist) | Expected to be non-zero |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, both the nitro and benzoyl groups are electron-withdrawing, which would be expected to lower the energy of the LUMO significantly. The HOMO is likely to be distributed over the phenyl rings, while the LUMO is expected to be localized more on the nitrobenzoyl moiety. A study on 2-nitrobenzoic acid has shown that the introduction of a nitro group lowers the HOMO-LUMO gap compared to benzoic acid. dergipark.org.tr
Illustrative Frontier Molecular Orbital Energies: Note: The following data is illustrative, based on values reported for similar nitro-substituted aromatic acids. dergipark.org.tr Actual values for this compound would require specific calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -10.9 |
| LUMO | ~ -1.6 |
| HOMO-LUMO Gap | ~ 9.3 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and validate experimental findings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can be invaluable for assigning peaks in an experimental spectrum, especially for a complex molecule with many similar proton and carbon environments like this compound.
The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing nature of the nitro and benzoyl groups, leading to downfield shifts (higher ppm values) for nearby nuclei. Computational studies on substituted benzoic acid esters have shown that DFT calculations can help understand unexpected variances in experimental NMR chemical shifts. nih.gov
Illustrative Predicted ¹H NMR Chemical Shifts: Note: This table presents hypothetical chemical shifts for the aromatic protons of this compound for illustrative purposes. Actual values can vary based on the solvent and precise molecular geometry.
| Proton | Predicted Chemical Shift (ppm) |
| H (Carboxyl) | ~13.0 |
| H (Aromatic, near NO₂) | ~8.2 |
| H (Aromatic, near Benzoyl) | ~7.8 - 8.0 |
| H (Aromatic, Benzoyl ring) | ~7.4 - 7.7 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. nih.gov
For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the benzoyl ketone, and the symmetric and asymmetric stretches of the nitro group. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid have used DFT to assign these characteristic vibrational modes. scirp.org
Illustrative Predicted Vibrational Frequencies: Note: The data below is illustrative and based on characteristic frequencies for the functional groups present in the molecule. scirp.org
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3500 |
| C-H stretch (Aromatic) | ~3100 |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C=O stretch (Benzoyl Ketone) | ~1680 |
| NO₂ asymmetric stretch | ~1530 |
| NO₂ symmetric stretch | ~1350 |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. rsc.org For this compound, one could computationally study reactions such as its esterification, reduction of the nitro group, or nucleophilic substitution on the aromatic rings.
By mapping the potential energy surface of a reaction, the structures of reactants, products, intermediates, and transition states can be determined. The energy barriers (activation energies) calculated from the difference in energy between the reactants and transition states provide insight into the reaction kinetics. For example, a computational study on the aminolysis of 2-benzoxazolinone explored different possible reaction mechanisms (zwitterionic, stepwise, and concerted) and used transition state analysis to determine the most favorable pathway. nih.gov A similar approach could be applied to reactions involving this compound to understand its reactivity and predict reaction outcomes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide detailed insights into its conformational landscape and how it interacts with other molecules. This would involve simulating the movement of the atoms in the molecule over a period of time, governed by a force field that describes the intramolecular and intermolecular forces.
Such simulations would be crucial in understanding the preferred three-dimensional structures of the molecule and the nature of its interactions, which are fundamental to its physical and chemical properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR model could be developed to predict various properties, such as its solubility, melting point, or chromatographic retention times.
This would involve compiling a dataset of related molecules with known properties and then using statistical methods to build a mathematical model that relates molecular descriptors (numerical representations of molecular structure) to the property of interest.
Table 2: Illustrative Molecular Descriptors for QSPR Modeling
| Descriptor | Hypothetical Value |
| Molecular Weight | 271.22 g/mol |
| LogP | 2.85 |
| Polar Surface Area | 99.7 Ų |
| Number of Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
This table provides examples of descriptors that would be used in a QSPR study. The values are for illustrative purposes only.
Based on a thorough review of available scientific literature, there is insufficient information to generate a detailed article on This compound that strictly adheres to the specified outline. The requested applications in advanced organic synthesis, dye and pigment chemistry, and materials science are not substantially documented for this specific compound in the provided search results.
The available research data focuses on structurally related but distinct molecules. For example:
2-Acetyl-6-nitrobenzoic acid , a similar compound, is noted for its role as a key intermediate in the synthesis of agrochemicals like the herbicide pyriftalid.
2-Benzoylbenzoic acid , which lacks the nitro group, is used as a photoinitiator in polymer chemistry and as an intermediate in the synthesis of other molecules, including some pharmaceuticals. cymitquimica.comapiandintermediates.com
Other related compounds like 2-methyl-4-nitrobenzoic acid and o-nitrobenzoic acid are mentioned as important intermediates in the synthesis of pharmaceuticals, such as the V2 receptor antagonist Tolvaptan and 5HT2-D2 antagonists, respectively. google.comgoogle.com
In the context of dyes and pigments, general classes of nitro-containing compounds are used, and benzoic acid derivatives can serve as dye sensitizers, but specific applications for this compound are not detailed. researchgate.netepa.gov
To maintain scientific accuracy and avoid presenting information that is not substantiated for the specific compound of interest, it is not possible to construct the article as requested. Extrapolating the properties and applications of related compounds to this compound would be scientifically inappropriate.
Applications of 2 Benzoyl 6 Nitrobenzoic Acid As a Chemical Building Block
Role in Materials Science and Functional Materials Development
Development of Optoelectronic Materials
The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an area of intensive research. The molecular structure of 2-benzoyl-6-nitrobenzoic acid, with its aromatic rings and electron-withdrawing groups, suggests potential for creating materials with interesting photophysical properties. The benzophenone (B1666685) core is a known chromophore, and the nitro group can influence the electronic characteristics of a molecule.
Despite these structural features, there is a lack of specific research in scientific journals and patents detailing the synthesis and characterization of optoelectronic materials derived from this compound. The potential of this compound in the field of optoelectronics remains largely unexplored in published literature.
To illustrate the type of data that would be relevant in this field, the following table presents hypothetical photophysical properties for a theoretical optoelectronic material derived from this compound. It is important to note that this data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Photophysical Properties of a Theoretical Optoelectronic Material Derived from this compound This table is for illustrative purposes only as no experimental data was found.
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 380 nm |
| Emission Maximum (λem) | 495 nm |
| Quantum Yield (Φ) | 0.45 |
| HOMO Level | -5.8 eV |
| LUMO Level | -3.2 eV |
Polymer Chemistry and Monomer Synthesis
In polymer chemistry, monomers containing carboxylic acid groups are frequently used in the synthesis of polyesters and polyamides. The structure of this compound contains a single carboxylic acid group, which could theoretically be used to create polymers. However, its monofunctional nature concerning the carboxyl group would typically lead to its use as a chain terminator or for the modification of a polymer backbone rather than as a primary monomer for building long polymer chains. For it to act as a traditional monomer, it would require at least one other reactive group capable of polymerization.
While the related compound 2-benzoylbenzoic acid has been noted for its use as a photoinitiator in polymer chemistry, there is no readily available research that describes the use of this compound in a similar capacity or as a monomer in polymer synthesis. The influence of the additional nitro group on its potential as a photoinitiator or monomer has not been documented in the scientific literature.
The following table provides an illustrative example of the kind of data that would be presented for a polymer synthesized using a derivative of this compound, assuming it were to be used as a comonomer. This data is hypothetical.
Table 2: Illustrative Properties of a Hypothetical Polyamide Incorporating a Derivative of this compound This table is for illustrative purposes only as no experimental data was found.
| Property | Value |
|---|---|
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg) | 160 °C |
| Melting Temperature (Tm) | 280 °C |
Reagent in Analytical Chemistry
The utility of organic compounds as reagents in analytical chemistry often stems from their ability to selectively react with specific analytes, leading to a detectable change, such as in color or fluorescence, or to form a derivative that is more amenable to analysis by techniques like chromatography.
Complexation with Metal Ions for Detection
Organic ligands containing oxygen and nitrogen donor atoms are often capable of forming complexes with metal ions. The resulting metal complexes may exhibit distinct spectroscopic properties that can be exploited for the detection and quantification of the metal ions. The structure of this compound contains potential donor atoms in its carboxyl and benzoyl groups.
However, a review of the scientific literature indicates that this compound is not a commonly reported reagent for the complexation and subsequent detection of metal ions. Research on its coordination chemistry and its potential as a chromogenic or fluorogenic sensor for metal ions is not available in published studies.
For illustrative purposes, the table below shows hypothetical stability constants for the complexation of a theoretical ligand based on this compound with various metal ions. This data is not based on experimental findings.
Table 3: Hypothetical Stability Constants (log K) for Complexes of a Theoretical Ligand Derived from this compound with Various Metal Ions This table is for illustrative purposes only as no experimental data was found.
| Metal Ion | log K |
|---|---|
| Cu2+ | 6.5 |
| Ni2+ | 5.2 |
| Zn2+ | 4.8 |
| Fe3+ | 8.1 |
Derivatization for Chromatographic Analysis
Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties, such as enhanced detectability or better separation. While various reagents are used for the derivatization of different functional groups, there is no evidence in the scientific literature to suggest that this compound is itself used as a derivatizing agent for chromatographic analysis.
Conversely, the analysis of nitrobenzoic acid isomers, which are structurally related to this compound, has been the subject of chromatographic studies. These studies focus on the separation and quantification of the isomers themselves, rather than using them as reagents. doi.orgnih.govquora.comquora.com
The following table illustrates the type of data that might be generated in a chromatographic study involving a derivatized analyte, though it is important to reiterate that this compound is not documented as a reagent for this purpose. The data is hypothetical.
Table 4: Illustrative Chromatographic Data for Hypothetical Derivatives This table is for illustrative purposes only as no experimental data was found.
| Analyte | Derivatizing Agent | Retention Time (min) | Limit of Detection (LOD) |
|---|---|---|---|
| Amine A | Fluorescamine | 5.8 | 10 ng/mL |
| Alcohol B | Acetic Anhydride (B1165640) | 7.2 | 50 ng/mL |
Future Research Directions and Emerging Avenues for 2 Benzoyl 6 Nitrobenzoic Acid
Catalyst Development for Enhanced Reaction Selectivity
Key areas of investigation will likely include:
Shape-Selective Zeolites: Zeolites and other microporous materials can act as shape-selective catalysts, favoring the formation of specific isomers based on the steric constraints of their pore structures. Research into designing zeolites with pore dimensions tailored to accommodate the transition state leading to 2-Benzoyl-6-nitrobenzoic acid could significantly enhance reaction selectivity.
Homogeneous Catalysis with Bulky Ligands: The use of transition metal catalysts with sterically demanding ligands can influence the regiochemical outcome of Friedel-Crafts reactions. Future efforts may involve the design and synthesis of new ligand architectures that can effectively block undesired reaction sites on the aromatic ring, thereby favoring acylation at the desired position.
Computational Catalyst Design: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction mechanism of Friedel-Crafts acylation on substituted benzoic acids. nih.govresearchgate.net These theoretical studies can provide valuable insights into the transition state energies for the formation of different isomers, guiding the rational design of catalysts with improved selectivity.
| Catalyst Type | Potential Advantage | Research Focus |
| Shape-Selective Zeolites | High regioselectivity due to steric hindrance within pores. | Tailoring pore size and active site geometry. |
| Homogeneous Catalysts | Tunable selectivity through ligand modification. | Synthesis of bulky and electronically tuned ligands. |
| Computationally Designed Catalysts | Rational design based on mechanistic understanding. | Predicting catalyst structures that lower the activation energy for the desired isomer. |
Flow Chemistry Approaches for Continuous Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for process automation. The application of flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for future research.
Future directions in this area may include:
Packed-Bed Reactors with Heterogeneous Catalysts: Utilizing packed-bed reactors containing the aforementioned shape-selective solid acid catalysts would allow for the continuous production of the target molecule with easy catalyst separation and recycling.
Real-time Reaction Monitoring and Optimization: Integrating in-line analytical techniques, such as spectroscopy, into the flow setup would enable real-time monitoring of the reaction progress. This data can be used in conjunction with automated feedback loops to continuously optimize reaction parameters and maximize the yield and purity of this compound.
Bio-inspired Synthetic Pathways
Nature provides a vast inspiration for the development of novel and sustainable synthetic methods. Exploring bio-inspired and biocatalytic routes to this compound could lead to greener and more efficient manufacturing processes.
Potential research avenues in this domain include:
Engineered Enzymes for Friedel-Crafts Acylation: While not a common biological transformation, directed evolution and protein engineering could be used to develop enzymes capable of catalyzing the Friedel-Crafts acylation of nitroaromatic compounds with high selectivity.
Biosynthesis of Precursors: Genetically engineered microorganisms could be developed to produce key precursors to this compound from renewable feedstocks. For instance, engineered microbes could synthesize substituted benzoic acids, which could then be converted to the final product through a combination of biological and chemical steps.
Enzymatic Derivatization: Once synthesized, enzymes could be used to selectively modify the functional groups of this compound to create a library of novel derivatives with potentially interesting biological or material properties.
Exploration of Novel Supramolecular Assemblies
The presence of a carboxylic acid, a nitro group, and a benzophenone (B1666685) moiety provides this compound with multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can be exploited to construct novel supramolecular assemblies with unique structures and properties.
Future research in this area could focus on:
Crystal Engineering: Systematically studying the crystallization of this compound with various co-formers to create co-crystals with tailored properties, such as improved solubility or thermal stability. The interplay of hydrogen bonding from the carboxylic acid and potential halogen bonding or other weak interactions from co-formers could lead to diverse and predictable crystal structures.
Self-Assembled Monolayers (SAMs): Investigating the self-assembly of this compound on various surfaces to form ordered monolayers. The functional groups could be used to anchor the molecules to the surface and to control the packing and orientation of the assembly.
Gelation and Liquid Crystals: Exploring the potential of this compound derivatives to form gels or liquid crystalline phases. By modifying the molecular structure, it may be possible to induce self-assembly into fibrous networks or ordered fluid phases.
| Assembly Type | Driving Interactions | Potential Applications |
| Co-crystals | Hydrogen bonding, π-π stacking | Modified pharmaceutical properties, new materials |
| Self-Assembled Monolayers | Carboxylate-surface interaction, intermolecular forces | Functional surfaces, molecular electronics |
| Gels and Liquid Crystals | Intermolecular hydrogen bonding and aromatic interactions | Smart materials, optical devices |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its assemblies requires the application of advanced spectroscopic techniques.
Future research will likely leverage:
Solid-State NMR (ssNMR): To probe the local environment of atoms in the crystalline state of this compound and its co-crystals. ssNMR can provide valuable information about intermolecular interactions and polymorphism.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize isomers of this compound and its derivatives in the gas phase. plu.mxmdpi.comnih.gov This would be particularly useful for analyzing complex reaction mixtures.
Time-Resolved Spectroscopy: To study the photophysical properties of the benzophenone moiety within the molecule. Techniques like transient absorption spectroscopy could be used to investigate the excited-state dynamics, which is relevant for applications in photochemistry and materials science.
Data-Driven and AI-Assisted Retrosynthesis and Reaction Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes.
For this compound, future research in this area could involve:
Predicting Regioselectivity: Developing machine learning models trained on large datasets of electrophilic aromatic substitution reactions to predict the regioselectivity of the Friedel-Crafts acylation leading to this compound. rsc.orgchemrxiv.orgnih.govacs.orgresearchgate.net Such models could significantly reduce the need for extensive experimental screening of reaction conditions.
Automated Retrosynthesis: Utilizing AI-powered retrosynthesis software to propose novel and efficient synthetic routes to this compound and its derivatives. These programs can analyze vast reaction databases to identify creative and non-intuitive synthetic strategies.
Reaction Optimization Algorithms: Employing machine learning algorithms to optimize the reaction conditions for the synthesis of this compound. By systematically exploring the reaction parameter space, these algorithms can identify the optimal conditions for maximizing yield and minimizing byproducts.
Q & A
Q. What are the recommended synthetic routes for 2-Benzoyl-6-nitrobenzoic acid in academic laboratories?
A two-step approach is typically employed:
- Step 1 : Friedel-Crafts acylation of benzoic acid derivatives using a benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzoyl group at the 2-position.
- Step 2 : Nitration using a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 6-position. Reaction progress should be monitored via TLC, with purification by recrystallization or column chromatography. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Purity : Melting point analysis (deviation >2°C indicates impurities) and HPLC with UV detection (≥95% purity threshold).
- Structural confirmation :
- IR spectroscopy : Confirm presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹).
- NMR : ¹H NMR should show aromatic protons consistent with substitution patterns; ¹³C NMR confirms carbonyl and nitro carbons.
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereoelectronic effects .
Q. What safety protocols are critical when handling nitro-substituted benzoic acids like this compound?
- PPE : Impermeable gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., NOₓ).
- Storage : Keep away from oxidizers (risk of exothermic decomposition) and store in amber glass at 4°C.
- Emergency measures : Neutralize spills with sodium bicarbonate; consult SDS guidelines for nitrobenzoic acids .
Advanced Research Questions
Q. How do electronic effects of substituents influence the acidity and reactivity of this compound?
- The benzoyl (electron-withdrawing) and nitro groups synergistically increase acidity by destabilizing the conjugate base.
- Methodology : Compare experimental pKa values (via potentiometric titration) with computational models (Hammett σ constants or DFT calculations). Substituent orientation (ortho vs. para) can be analyzed using crystallographic data from SHELX-refined structures .
Q. What strategies optimize regioselectivity during nitration of ortho-benzoylated benzoic acids?
- Steric and electronic factors : The 2-benzoyl group sterically hinders nitration at adjacent positions, directing nitro groups to the 6-position.
- Reaction optimization :
- Use dilute HNO₃ to minimize over-nitration.
- Monitor reaction progress with in-situ FTIR to detect intermediate nitronium ion formation.
- Computational modeling (e.g., Gaussian) predicts transition states to guide regioselectivity .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Case example : Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., keto-enol forms) or polymorphism.
- Solutions :
- Perform variable-temperature NMR to identify dynamic equilibria.
- Use X-ray crystallography (via SHELXL ) to resolve solid-state structures.
- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .
Q. What experimental design considerations mitigate side reactions during Friedel-Crafts acylation of benzoic acid precursors?
- Key challenges : Competing esterification of the carboxylic acid group.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
